molecular formula C16H22N6O B2938318 2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380034-23-9

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2938318
CAS No.: 2380034-23-9
M. Wt: 314.393
InChI Key: PELNFUJBAAGVNC-UHFFFAOYSA-N
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Description

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound featuring a pyrrolo[2,1-c][1,2,4]triazole moiety linked to a piperidine ring, which is further connected to a pyrimidine ring via a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrrolo[2,1-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the pyrrolo[2,1-c][1,2,4]triazole derivative reacts with a piperidine derivative.

    Formation of the pyrimidine ring: This final step involves the cyclization of the intermediate compound with appropriate reagents to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-c][1,2,4]triazole derivatives: These compounds share the core structure and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

    Pyrimidine derivatives: These compounds are widely studied for their therapeutic potential.

Uniqueness

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine is unique due to the combination of its three distinct moieties, which confer a range of biological activities and make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-4-13(12-23-16-17-6-3-7-18-16)10-21(8-1)11-15-20-19-14-5-2-9-22(14)15/h3,6-7,13H,1-2,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELNFUJBAAGVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=C3N2CCC3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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